molecular formula C19H17ClN2O2 B7647470 N'-[(4-chlorophenyl)-phenylmethyl]-N-prop-2-ynylpropanediamide

N'-[(4-chlorophenyl)-phenylmethyl]-N-prop-2-ynylpropanediamide

货号 B7647470
分子量: 340.8 g/mol
InChI 键: RLSLAJAVLLHYOG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N'-[(4-chlorophenyl)-phenylmethyl]-N-prop-2-ynylpropanediamide, also known as CPP-115, is a chemical compound that belongs to the family of gamma-aminobutyric acid (GABA) analogs. It is a potent and selective inhibitor of the enzyme called vigabatrin hydrolase (VGB-H), which is responsible for the degradation of the antiepileptic drug vigabatrin. CPP-115 has been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

作用机制

N'-[(4-chlorophenyl)-phenylmethyl]-N-prop-2-ynylpropanediamide works by inhibiting the enzyme VGB-H, which is responsible for breaking down vigabatrin, an antiepileptic drug that increases GABA levels in the brain. By inhibiting VGB-H, this compound can increase the levels of vigabatrin and GABA in the brain, which can help reduce seizures and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain, which can help reduce seizures and anxiety. It has also been found to enhance the effects of other GABAergic drugs, such as benzodiazepines and barbiturates. This compound has been shown to have a low toxicity profile and is well-tolerated in animal models.

实验室实验的优点和局限性

N'-[(4-chlorophenyl)-phenylmethyl]-N-prop-2-ynylpropanediamide has several advantages for lab experiments, including its high potency and selectivity for VGB-H. It has also been shown to have a low toxicity profile and is well-tolerated in animal models. However, this compound has some limitations, including its limited solubility in water and its potential for off-target effects.

未来方向

There are several future directions for research on N'-[(4-chlorophenyl)-phenylmethyl]-N-prop-2-ynylpropanediamide, including:
1. Further studies on its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
2. Development of more potent and selective inhibitors of VGB-H.
3. Investigation of the effects of this compound on other GABAergic drugs and their potential for combination therapy.
4. Studies on the pharmacokinetics and pharmacodynamics of this compound in humans.
5. Investigation of the potential for this compound to be used as a tool for studying GABAergic neurotransmission.
In conclusion, this compound is a potent and selective inhibitor of the enzyme VGB-H, which has potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It works by increasing GABA levels in the brain, which can help reduce seizures and anxiety. This compound has several advantages for lab experiments, including its high potency and selectivity for VGB-H, but also has some limitations, including its limited solubility in water and potential for off-target effects. There are several future directions for research on this compound, including further studies on its potential therapeutic applications and the development of more potent and selective inhibitors of VGB-H.

合成方法

N'-[(4-chlorophenyl)-phenylmethyl]-N-prop-2-ynylpropanediamide can be synthesized through a multistep process involving the condensation of 4-chlorobenzaldehyde and benzylamine, followed by the addition of propargylamine and subsequent reduction of the resulting imine with sodium borohydride. The final product is obtained through a purification process involving column chromatography.

科学研究应用

N'-[(4-chlorophenyl)-phenylmethyl]-N-prop-2-ynylpropanediamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. It has been shown to increase GABA levels in the brain, which can help reduce seizures and anxiety. This compound has also been found to enhance the effects of other GABAergic drugs, such as benzodiazepines and barbiturates.

属性

IUPAC Name

N'-[(4-chlorophenyl)-phenylmethyl]-N-prop-2-ynylpropanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c1-2-12-21-17(23)13-18(24)22-19(14-6-4-3-5-7-14)15-8-10-16(20)11-9-15/h1,3-11,19H,12-13H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSLAJAVLLHYOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)CC(=O)NC(C1=CC=CC=C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。